molecular formula C7H4ClN3O B171619 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 171178-33-9

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B171619
CAS RN: 171178-33-9
M. Wt: 181.58 g/mol
InChI Key: YAALXPGJSHTRFX-UHFFFAOYSA-N
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Description

“6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C7H4ClN3O2 . It has an average mass of 197.579 Da and a monoisotopic mass of 196.999207 Da .


Synthesis Analysis

A series of 5,6-annulated 2-arylthieno pyrimidin-4(3H)-ones were prepared as potentially pleiotropic anticancer drugs . The synthesis involved variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno pyrimidine fragment, enlarged by additional rings of different size and substitution .


Molecular Structure Analysis

The molecular structure of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” was determined using single-crystal X-ray diffraction and the optimized molecular structure was determined using density functional theory calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one” include a density of 1.6±0.1 g/cm3, a boiling point of 318.8±22.0 °C at 760 mmHg, and a flash point of 176.1±7.9 °C . It has 5 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one and its derivatives have been investigated for antimicrobial properties. For instance, compounds synthesized from this chemical showed moderate antimicrobial activity, with some exhibiting significant activity against Staphylococcus aureus (Donkor et al., 1995). Another study highlighted its potential in antimalarial drug development (Colbry et al., 1984). Additionally, certain pyrido[1,2-a]pyrimidin-4-ones, related to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, were tested for antibacterial and antifungal activity, though they were found to be inactive in this regard (Ferrarini et al., 1995).

Synthesis of Novel Compounds

  • New derivatives have been synthesized using 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one as a base. This includes the synthesis of Schiff bases with amino acids, showing promise as antibacterial and antitumor agents (Alwan et al., 2014). Another study focused on the efficient synthesis of thiazolopyrimidinones under microwave irradiation, indicating potential bioactive properties (Djekou et al., 2006).

Structural and Chemical Analysis

  • Structural analysis and the formation of new ring systems using pyrido[2,3-d]pyrimidines, which include 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, have been explored, showcasing the chemical's versatility in creating novel molecular structures (El-Gazzar et al., 2007).

Bioactivity Research

  • Some derivatives of 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one have been tested for their bioactivity. For instance, certain compounds displayed moderate fungicidal and insecticidal activity, highlighting its potential in agricultural applications (Chen & Shi, 2009). The compound also plays a role in the discovery of biased sst2 agonists, relevant in medicinal chemistry (Zhao et al., 2020).

Optical and Electronic Exploration

  • Research into thiopyrimidine derivatives, closely related to 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one, has explored their nonlinear optical (NLO) properties, which are significant in fields like medicine and nonlinear optics (Hussain et al., 2020).

Safety and Hazards

The safety information for a related compound, “4-Amino-6-chloropyrido[3,2-d]pyrimidine”, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

6-chloro-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAALXPGJSHTRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CNC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443012
Record name 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one

CAS RN

171178-33-9
Record name 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-amino-6-chloropicolinamide (1.67 g, 9.74 mmol) in triethyl orthoformate (73.0 mL) was refluxed for 3 hours. The reaction mixture was cooled to room temperature, and then filtered. The filtercake was dried under vacuum to give 6-chloropyrido[3,2-d]pyrimidin-4(1H)-one (1.45 g, 82%) as a brown solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.66 (1H, d, J=8.4 Hz), 8.00 (1H, s), 8.03 (1H, d, J=1.2 Hz), 12.57 (1H, brs).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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